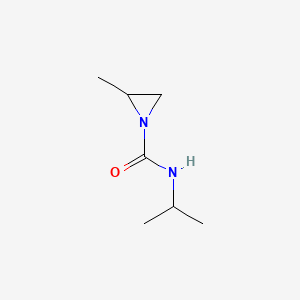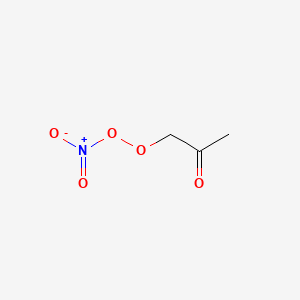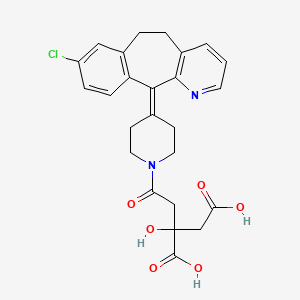
Desloratadine Citric Amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desloratadine Citric Amide is an impurity of Desloratadine . Desloratadine is an antihistamine used to relieve the symptoms of hay fever and hives of the skin . It works by preventing the effects of a substance called histamine, which is produced by the body .
Molecular Structure Analysis
Desloratadine is a tricyclic H1 inverse agonist . The molecular structure of Desloratadine has been analyzed using powder X-ray diffractometry, thermal analysis, and dynamic water sorption . The superior tabletability of Loratadine is attributed to both larger bonding area (BA) and higher interparticle bonding strength (BS). The larger BA of Loratadine results from its experimentally established higher plasticity, which is explained by the presence of more densely packed molecular layers with smooth surface topology .Physical And Chemical Properties Analysis
Desloratadine has been fully characterized using thermal analyses (DSC, TG), FT-IR, Raman, PXRD, and SEM . The DSC curve shows a sharp endothermic event at 158.4 °C, and the TG/DTG curve presents two decomposition events between 178.4 and 451.9 °C .Aplicaciones Científicas De Investigación
Management of Allergic Disease
Desloratadine is indicated for the treatment of allergic diseases, including allergic rhinitis and chronic idiopathic urticaria . It has proven efficacy against the symptoms associated with seasonal and perennial allergic rhinitis, including nasal congestion, and chronic idiopathic urticaria . As a result, it has been shown to improve patients’ quality of life .
Safety and Efficacy
The safety and efficacy profiles of desloratadine are well established, and published postmarketing analyses have assessed >54 000 patients . Although earlier second-generation antihistamines have been associated with cardiovascular adverse effects, desloratadine has been shown to be safe and well tolerated at nine times the recommended dose .
Treatment of Chronic Urticaria
Desloratadine, an H1 receptor antagonist, is suggested as an effective first-line drug for chronic urticarial (CU) . However, the efficacy of desloratadine alone is limited, and the recurrence rate of CU is relatively high .
Combination Treatment
The combination of desloratadine and compound glycyrrhizin is a promising treatment for CU and is associated with decreased serum IgE level and improved proportions of CD4 T þ and CD8 T cells . The results showed that the combination treatment yielded a better treatment effect, lower recurrence rate as well as superior immune improvement than the treatment with desloratadine alone .
Pediatric and Adult Patients
Oral desloratadine, an effective and well-tolerated second-generation antihistamine, is indicated for the once-daily treatment of the symptoms of allergic rhinitis and urticaria in paediatric and adult patients .
Propiedades
IUPAC Name |
2-[2-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-2-oxoethyl]-2-hydroxybutanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O6/c26-18-5-6-19-17(12-18)4-3-16-2-1-9-27-23(16)22(19)15-7-10-28(11-8-15)20(29)13-25(34,24(32)33)14-21(30)31/h1-2,5-6,9,12,34H,3-4,7-8,10-11,13-14H2,(H,30,31)(H,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIKKMKTABMKLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)CC(CC(=O)O)(C(=O)O)O)C4=C1C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desloratadine Citric Amide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine](/img/structure/B583078.png)
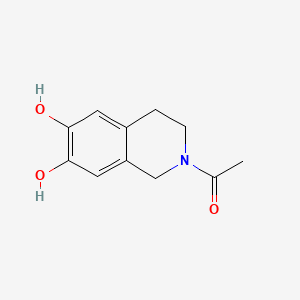
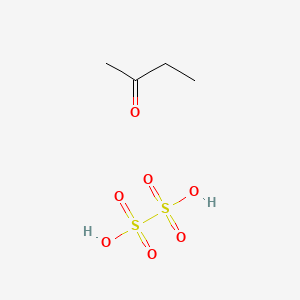
![4-Methoxy-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B583085.png)
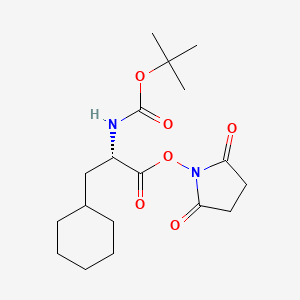
![2H-Pyran-2-one,4-fluorotetrahydro-3,5,6-trimethyl-,[3R-(3alpha,4beta,5alpha,6alpha)]-(9CI)](/img/no-structure.png)
![Furo[3',4':3,4]cyclobuta[1,2-b]pyridine](/img/structure/B583089.png)
